Ethyl 4-formyl-1,3-thiazole-5-carboxylate
Description
BenchChem offers high-quality Ethyl 4-formyl-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-formyl-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-formyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)6-5(3-9)8-4-12-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJTUYUMZSPGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thiazole Ring System Discovery and Development in Medicinal Chemistry
Executive Summary: The Thiazole Advantage
The thiazole ring (1,3-thiazole) stands as a "privileged scaffold" in modern drug discovery, appearing in over 18 FDA-approved therapeutics ranging from antineoplastics (Dasatinib) to antiretrovirals (Ritonavir). Its ubiquity stems not merely from its structural rigidity but from its unique electronic duality: it acts simultaneously as an aromatic spacer, a hydrogen-bond acceptor, and a bioisostere for both pyridine and carbonyl groups.
This guide analyzes the thiazole ring's utility through three lenses: electronic properties , synthetic evolution (from classical condensation to C-H activation), and structural biology (binding modes in kinase and CYP450 active sites).
Physicochemical & Electronic Profiling
To deploy thiazole effectively, one must master its electronic landscape. Unlike its isomer isothiazole, thiazole exhibits significant aromatic character but with distinct site-specific reactivities.
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| Aromaticity | 6 | Planar geometry; excellent spacer for orienting pharmacophores. |
| Basicity (pKa) | ~2.5 (Conjugate acid) | Less basic than pyridine (pKa ~5.2). Protonation at N3 is possible but requires acidic environments, influencing solubility in the stomach. |
| H-Bonding | Nitrogen Lone Pair ( | Strong H-bond acceptor (HBA). Critical for hinge binding in kinase inhibitors. |
| Sulfur Atom | Lone Pair ( | Contributes to aromatic sextet; can participate in weak S- |
| Dipole Moment | ~1.61 D | Moderate polarity; improves aqueous solubility compared to benzene analogs. |
Bioisosteric Applications[1]
-
Carbonyl Mimic: The C=N bond in thiazole mimics the dipole and geometry of a carbonyl (C=O) group, often used to replace unstable peptide bonds.
-
Pyridine Mimic: Thiazole replaces pyridine to lower lipophilicity (LogP) and alter metabolic soft spots.
Synthetic Evolution: From Condensation to C-H Activation
The accessibility of a scaffold dictates its utility in library generation. We contrast the robust classical method with a modern, atom-economical approach.
Classical Method: Hantzsch Thiazole Synthesis
Mechanism: Condensation of
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
-
Reagents: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (absolute).
-
Step-by-Step:
-
Dissolve 2-bromoacetophenone (10 mmol) in 20 mL absolute ethanol in a round-bottom flask.
-
Add thiourea (11 mmol) in one portion.
-
Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature; the hydrobromide salt of the product may precipitate.
-
Basify with aqueous
or to pH 9–10 to liberate the free base. -
Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
-
Yield Expectation: >85%.
-
Modern Method: Pd-Catalyzed C-H Activation
Mechanism: Direct arylation of the thiazole C-H bond (typically C2 or C5) using palladium catalysis. This avoids pre-functionalized organometallics (e.g., stannanes/boronic acids). Utility: Late-stage functionalization of the thiazole core.
Protocol 2: Ligand-Free Pd-Catalyzed C-2 Arylation
-
Reagents: Thiazole (1.0 eq), Aryl Iodide (1.2 eq),
(5 mol%), (2.0 eq), DMF. -
Step-by-Step:
-
In a glovebox or under Argon, combine Thiazole (1.0 mmol), Aryl Iodide (1.2 mmol),
(11 mg), and (550 mg) in a sealed tube. -
Add anhydrous DMF (3 mL).
-
Heat to 120–140°C for 16 hours.
-
Cool, dilute with EtOAc, and filter through a Celite pad to remove silver salts.
-
Wash filtrate with brine (3x) to remove DMF.
-
Purify via flash column chromatography.
-
Note: The C-2 proton is the most acidic and reactive toward C-H insertion.
-
Visualizing the Mechanisms
The following diagrams illustrate the mechanistic logic for the Hantzsch synthesis and the SAR logic for Dasatinib.
Figure 1: (Top) Mechanistic flow of the Hantzsch synthesis. (Bottom) SAR logic of Dasatinib's thiazole core.
Case Studies in Drug Development
Dasatinib (Sprycel): The Kinase Inhibitor Gold Standard
-
Indication: Chronic Myeloid Leukemia (CML).[1]
-
Thiazole Role: The 2-aminothiazole moiety is the "warhead" that binds to the ATP-binding hinge region of the BCR-ABL kinase.
-
Binding Mode:
-
The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of Met318.
-
The exocyclic amino group (C2-NH) acts as a Hydrogen Bond Donor (HBD) to the carbonyl of Thr315.
-
Significance: This dual H-bond motif mimics the adenine ring of ATP but with higher affinity (<1 nM).
-
Ritonavir (Norvir): Metabolic Engineering
-
Indication: HIV Protease Inhibitor / PK Booster.
-
Thiazole Role: Ritonavir contains two thiazole rings. The 1,3-thiazole-5-yl group is critical for its secondary role as a Cytochrome P450 3A4 (CYP3A4) inhibitor.
-
Mechanism: The thiazole nitrogen coordinates directly to the heme iron of CYP3A4 (Type II ligand binding). This ligation blocks the metabolic oxidation of co-administered drugs (e.g., lopinavir), effectively "boosting" their plasma concentration.
-
Caution: This property makes thiazoles potential liabilities if metabolic stability is desired; however, in Ritonavir, this "liability" was engineered into a therapeutic feature.
References
-
Hantzsch Thiazole Synthesis Mechanism & Protocol
- Source: Chem Help Asap / Organic Chemistry Portal
-
URL:[Link]
-
Thiazole Ring System: A Review on Synthesis and Biological Activity
-
Dasatinib Structural Biology and Binding Mode
- Source: Journal of Medicinal Chemistry / ACS Public
-
URL:[Link]
-
Ritonavir CYP3A4 Inactiv
- Source: NIH / PubMed Central
-
URL:[Link]
-
Pd-Catalyzed C-H Aryl
- Source: Organic Letters / ACS Public
-
URL:[Link]
Sources
- 1. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: One-Pot Iodine-Mediated Synthesis of 2-Aminothiazole Derivatives
Abstract
This application note details a robust, scalable, and environmentally benign protocol for the synthesis of 2-aminothiazole derivatives via a one-pot, pseudo-multicomponent reaction (MCR) . By utilizing molecular iodine (
Introduction
The thiazole pharmacophore is a cornerstone of medicinal chemistry, present in FDA-approved drugs such as Abafungin (antifungal), Dasatinib (antineoplastic), and Sunitinib (receptor tyrosine kinase inhibitor).
The classical synthesis of 2-aminothiazoles involves the Hantzsch reaction , requiring the condensation of pre-synthesized
Key Advantages of this Protocol:
-
Safety: Avoids direct handling of
-bromoketones. -
Green Chemistry: Utilizes Ethanol (EtOH) or Water as solvent; Iodine is a solid, easy-to-handle reagent.
-
Efficiency: High atom economy and reduced purification steps (one-pot).
-
Scalability: Suitable for gram-scale synthesis in drug discovery workflows.
Mechanistic Insight
The reaction proceeds through a cascade sequence. Molecular iodine first activates the ketone for
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway of the Iodine-mediated one-pot synthesis.[1] The labile α-iodo ketone is generated in situ and immediately trapped.
Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: Acetophenone (or substituted derivative) [1.0 equiv]
-
Reagent: Thiourea [1.2 equiv][2]
-
Catalyst/Oxidant: Molecular Iodine (
) [1.0 equiv] -
Solvent: Ethanol (Absolute) or Water (for green variants)
-
Quenching: 5% Sodium Thiosulfate (
) solution -
Base: Saturated Sodium Bicarbonate (
)
Standard Procedure (1.0 mmol Scale)
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Acetophenone (120 mg, 1.0 mmol) and Thiourea (91 mg, 1.2 mmol).
-
Solvent Addition: Add Ethanol (5 mL). Stir at room temperature for 2 minutes to ensure partial dissolution.
-
Iodine Addition: Add Molecular Iodine (254 mg, 1.0 mmol) in one portion. The solution will turn dark brown.
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (80°C) for 2–4 hours .
-
Monitoring: Monitor reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane). The dark iodine color may fade as it is consumed, though the solution often remains amber.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench: Add 5% aqueous
(2 mL) to remove any unreacted iodine (color changes from brown to yellow/clear). -
Neutralization: Slowly add saturated aqueous
until pH ~8-9. This step is critical to deprotonate the thiazole hydroiodide salt and precipitate the free base.
-
-
Isolation: A solid precipitate (the product) will form. Filter the solid using a Buchner funnel.
-
Purification: Wash the filter cake with cold water (2 x 5 mL) and cold ethanol (1 mL). Recrystallize from hot ethanol if necessary.
Optimization & Solvent Screening
The choice of solvent significantly impacts yield and "greenness."
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | 80 | 3 | 92 | Standard protocol; easy workup. |
| 2 | Water | 100 | 5 | 85 | Greenest; requires longer time/higher temp. |
| 3 | PEG-400 | 80 | 2 | 88 | Recyclable solvent; viscous workup. |
| 4 | DMF | 100 | 4 | 78 | Difficult to remove solvent; not recommended. |
| 5 | Methanol | 65 | 6 | 80 | Slower reaction due to lower reflux temp. |
Workflow Visualization
This flowchart guides the researcher through the critical decision points and physical manipulations.
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Troubleshooting & Expert Tips
-
Sticky Precipitate: If the product oils out upon adding
, scratch the flask walls with a glass rod or sonicate for 5 minutes to induce crystallization. -
Iodine Stains: Glassware stained with iodine can be cleaned instantly with a dilute sodium thiosulfate solution.
-
Substrate Scope:
-
Electron-Donating Groups (EDG): (e.g., 4-Me, 4-OMe) accelerate the reaction (2-3 h).
-
Electron-Withdrawing Groups (EWG): (e.g., 4-NO2, 4-Cl) may require longer reflux times (4-6 h).
-
-
Alternative Halogen Sources: If Iodine is unavailable, N-Bromosuccinimide (NBS) or Trichloroisocyanuric Acid (TCCA) can be used in stoichiometric amounts with similar efficiency, though atom economy is slightly lower.
Characterization Data (Example)
Compound: 4-Phenylthiazol-2-amine
-
Appearance: White to off-white solid.
-
Melting Point: 150–152 °C.
-
1H NMR (400 MHz, DMSO-d6):
7.80 (d, 2H), 7.35 (t, 2H), 7.25 (t, 1H), 7.05 (s, 1H, thiazole-H), 7.00 (s, 2H, ). -
Interpretation: The singlet at
7.05 ppm is characteristic of the C5 proton on the thiazole ring, confirming cyclization.
References
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega, 2024.
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. RSC Advances, 2023.
-
One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. Journal of Organic Chemistry, 2022.
-
Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 2017.
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 2023.
Sources
Application Notes & Protocols: Accelerated Synthesis of 2-Aminothiazoles via Microwave Irradiation
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Traditional methods for its synthesis, most notably the Hantzsch thiazole synthesis, are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the implementation of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of 2-aminothiazole derivatives. We will delve into the mechanistic underpinnings of the microwave effect, present validated, step-by-step protocols, and offer comparative data that underscores the significant advantages of this modern synthetic approach.
Introduction: The Significance of 2-Aminothiazoles and the Drive for Greener Synthesis
The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery, prized for its ability to interact with a wide array of biological targets.[2] This heterocyclic system is present in drugs spanning various therapeutic areas, including anti-inflammatory agents, antivirals, and anticancer therapeutics.[3][4] The classical Hantzsch synthesis, the cornerstone for constructing this scaffold, typically involves the condensation of an α-haloketone with a thiourea derivative. While robust, this method often requires prolonged refluxing for many hours, leading to significant energy consumption and the potential for byproduct formation.[5][6]
Microwave-assisted organic synthesis has emerged as a transformative technology, aligning perfectly with the principles of green chemistry.[7] By utilizing microwave irradiation, chemists can achieve dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[8] This is accomplished through efficient and uniform heating of the reaction mixture, a stark contrast to the often uneven and slow heat transfer of conventional oil baths.[7] The result is not only a significant increase in efficiency but also frequently leads to higher product yields and purity.[9]
This guide will provide the necessary protocols and scientific rationale to seamlessly integrate microwave-assisted synthesis into the workflow for preparing 2-aminothiazole libraries, thereby accelerating discovery timelines and promoting more sustainable laboratory practices.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview under Microwave Irradiation
The microwave-assisted Hantzsch synthesis of 2-aminothiazoles generally proceeds through a three-component reaction between a ketone, a halogenating agent (commonly iodine or bromine), and thiourea. The reaction mechanism can be broken down into the following key steps, each of which is accelerated by the rapid, uniform heating provided by microwave energy.
-
In-situ formation of α-haloketone: The ketone first reacts with the halogen (e.g., iodine) to form an α-haloketone intermediate. Microwave irradiation can speed up this initial halogenation step.
-
Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbonyl carbon of the α-haloketone.
-
Cyclization: An intramolecular cyclization occurs where one of the amino groups of the thiourea intermediate attacks the carbon bearing the halogen, displacing it.
-
Dehydration and Aromatization: The resulting thiazoline intermediate undergoes dehydration to form the stable, aromatic 2-aminothiazole ring.
The rapid and direct heating of the polar reactants and intermediates by microwaves significantly enhances the kinetics of each of these steps, leading to the observed dramatic reduction in reaction time.
Caption: Generalized mechanism of the Hantzsch 2-aminothiazole synthesis.
Comparative Analysis: Conventional Heating vs. Microwave Irradiation
The advantages of microwave-assisted synthesis are most clearly illustrated by a direct comparison with conventional heating methods for the same transformations. The following table summarizes representative data, highlighting the dramatic improvements in reaction time and yield.[5][6]
| Entry | Substituted Acetophenone | Method | Reaction Time | Yield (%) |
| 1 | Acetophenone | Conventional (Reflux in Ethanol) | 8 hours | 70 |
| 2 | Acetophenone | Microwave (320 W) | 3 minutes | 92 |
| 3 | 4-Chloroacetophenone | Conventional (Reflux in Ethanol) | 10 hours | 65 |
| 4 | 4-Chloroacetophenone | Microwave (320 W) | 4 minutes | 88 |
| 5 | 4-Methoxyacetophenone | Conventional (Reflux in Ethanol) | 8 hours | 72 |
| 6 | 4-Methoxyacetophenone | Microwave (320 W) | 3.5 minutes | 90 |
| 7 | 4-Nitroacetophenone | Conventional (Reflux in Ethanol) | 12 hours | 58 |
| 8 | 4-Nitroacetophenone | Microwave (320 W) | 5 minutes | 85 |
Data is representative and compiled from literature sources.[5][6] Actual results may vary based on specific substrates and equipment.
Experimental Protocols
Safety Precautions for Microwave Synthesis
-
Pressure Monitoring: Always use sealed vessels designed for microwave synthesis that can withstand high pressures. Modern microwave reactors have built-in pressure monitoring and will automatically shut down if a set limit is exceeded.[10] Never exceed the pressure rating of the vessel.
-
Solvent Choice: Be aware of the properties of your solvent. Solvents with high boiling points can reach very high temperatures under microwave irradiation, leading to rapid pressure increases.[11]
-
Volatile Reagents: Exercise extreme caution when working with volatile or thermally unstable compounds.[12] Start with small-scale reactions to assess the potential for rapid pressure buildup.[1]
-
Cooling: Ensure the reaction vessel has cooled to a safe temperature (typically below 50 °C) before attempting to open it.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all reactions within a certified fume hood.
General Protocol for Microwave-Assisted Synthesis of 4-Phenyl-2-aminothiazole
This protocol provides a general method for the synthesis of a representative 2-aminothiazole. It can be adapted for various substituted ketones.
Materials:
-
Acetophenone (0.01 mol, 1.20 g)
-
Thiourea (0.02 mol, 1.52 g)
-
Iodine (0.01 mol, 2.54 g)
-
Microwave reaction vessel (10-20 mL capacity) with a magnetic stir bar
-
Dedicated microwave synthesizer
Procedure:
-
Place the substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol) into a 10-20 mL microwave reaction vessel equipped with a magnetic stir bar.[9]
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel inside the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Power: 170-320 W (adjust as needed to maintain temperature)
-
Temperature: 100-120 °C
-
Hold Time: 5-15 minutes
-
Stirring: On
-
-
Initiate the microwave irradiation program.
-
Upon completion, allow the vessel to cool to below 50 °C before carefully removing it from the reactor.
-
Pour the cooled reaction mixture into a beaker containing crushed ice (~50 g).
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted thiourea and other water-soluble impurities.
-
Dry the crude product.
Caption: Experimental workflow for microwave-assisted 2-aminothiazole synthesis.
Purification and Characterization
Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture.[9] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.
Characterization: The identity and purity of the synthesized 2-aminothiazoles should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A common eluent system is a mixture of petroleum ether and ethyl acetate.[6]
-
Melting Point: Compare the observed melting point with literature values.
-
Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching of the amino group (~3300-3450 cm⁻¹), C=N stretching of the thiazole ring (~1580 cm⁻¹), and C-S stretching (~680 cm⁻¹).[6][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a singlet for the C5-H of the thiazole ring (typically δ 6.5-7.5 ppm), a broad singlet for the -NH₂ protons, and signals corresponding to the substituents on the ring.[6]
-
¹³C NMR: Key signals include the C2 carbon (bearing the amino group) around δ 170 ppm, and the C4 and C5 carbons of the thiazole ring.[6]
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.
Scope and Limitations
The microwave-assisted Hantzsch synthesis is a versatile method that accommodates a wide range of substituted ketones. Both electron-donating and electron-withdrawing groups on the aromatic ring of acetophenones are generally well-tolerated, leading to good to excellent yields. Aliphatic ketones can also be used as starting materials.
However, limitations may arise with substrates that are highly sensitive to heat, even for short durations. Additionally, while the reaction is often high-yielding, optimization of microwave parameters (power, temperature, and time) may be necessary for specific substrates to maximize yield and minimize byproduct formation.
Conclusion
Microwave-assisted synthesis represents a superior, field-proven alternative to conventional methods for the preparation of 2-aminothiazoles.[7][8] The protocols and data presented in this application note demonstrate that this technology offers dramatic reductions in reaction times, often improves yields, and aligns with the growing demand for more sustainable and efficient chemical synthesis.[3] By adopting this approach, researchers and drug development professionals can significantly accelerate the synthesis of 2-aminothiazole libraries, thereby streamlining the early stages of the drug discovery process.
References
-
Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Available at: [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Available at: [Link]
-
Al-Mokyna, A. A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]
-
ResearchGate. (n.d.). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Available at: [Link]
-
ResearchGate. (n.d.). Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. Available at: [Link]
-
Biehl, E. R., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(38), 5144-5146. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Available at: [Link]
-
Medicinal and Medical Chemistry. (n.d.). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Available at: [Link]
-
ResearchGate. (2019). (PDF) CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY. Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]
-
Kunej, U., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. Available at: [Link]
-
Unknown. (n.d.). Microwave Reactor Safety. Available at: [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Available at: [Link]
-
Sainz-Rudi, A., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(23), 5576. Available at: [Link]
-
Shirude, P. S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Journal of Medicinal Chemistry, 59(11), 5494-5506. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of thiazolyl α-aminophosphonates for antiviral research
High-Efficiency Synthesis of Thiazolyl -Aminophosphonates: Protocols for Antiviral Lead Discovery
Introduction: The Bioisostere Advantage
Incorporating a thiazole ring into this scaffold enhances biological activity due to the thiazole's ability to form hydrogen bonds and
This Application Note provides a rigorous, field-tested guide for synthesizing these compounds via the Kabachnik-Fields reaction , emphasizing yield optimization and biological validation.
Mechanistic Principles & Reaction Pathway
The synthesis relies on the Kabachnik-Fields reaction, a three-component coupling of an amine, a carbonyl (aldehyde), and a phosphite.[1][2][3][4][5]
Critical Mechanistic Insight:
When using 2-aminothiazoles , the reaction rate is often limited by the nucleophilicity of the amine. The reaction generally proceeds via an Imine (Schiff Base) intermediate.[1][5] The "hard" electrophilic carbon of the imine is attacked by the "soft" nucleophile (phosphite). Lewis acid catalysts or ultrasonic energy are required to polarize the carbonyl and facilitate imine formation, preventing the formation of the kinetic dead-end product (
Figure 1: Mechanistic pathway of the Kabachnik-Fields reaction.[5] The solid path represents the desired thermodynamic route via the Imine intermediate.
Experimental Protocols
Protocol A: Lewis Acid Catalyzed Thermal Synthesis
Best for: Large-scale synthesis and substrates with low steric hindrance.
Reagents:
-
Thiazolyl amine (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)[6]
-
Triethyl phosphite or Dimethyl phosphite (1.2 equiv)
-
Catalyst: Indium(III) chloride (
) or Zinc Chloride ( ) (10 mol%) -
Solvent: Anhydrous Acetonitrile (
) or Ethanol
Step-by-Step Workflow:
-
Imine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (5 mmol) and thiazolyl amine (5 mmol) in 15 mL of solvent.
-
Catalyst Addition: Add 10 mol% of the Lewis Acid catalyst. Stir at room temperature for 15 minutes to activate the carbonyl.
-
Phosphite Addition: Dropwise add the trialkyl phosphite (6 mmol) over 5 minutes.
-
Reflux: Heat the mixture to reflux (80°C for
) for 4–8 hours.-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1). Look for the disappearance of the aldehyde spot.
-
-
Work-up: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification:
-
Dissolve the residue in dichloromethane (DCM) and wash with water (
mL) to remove the catalyst. -
Dry the organic layer over anhydrous
. -
Recrystallize from Ethanol/Ether or perform column chromatography if impurities persist.[6]
-
Protocol B: Ultrasound-Assisted Green Synthesis (Recommended)
Best for: Heat-sensitive substrates, higher yields, and rapid library generation.
Reagents:
-
Same stoichiometry as Protocol A.
-
Catalyst-Free or mild catalyst (
). -
Solvent-free or minimal Ethanol.
Step-by-Step Workflow:
-
Mixing: In a heavy-walled reaction vessel, mix aldehyde (1 mmol), thiazolyl amine (1 mmol), and trialkyl phosphite (1.2 mmol).
-
Sonication: Place the vessel in an ultrasonic cleaning bath (frequency 40 kHz, power 250 W).
-
Temperature Control: Maintain bath temperature between 40–50°C.
-
-
Irradiation: Sonicate for 20–45 minutes.
-
Observation: The mixture often solidifies or becomes viscous as the product forms.
-
-
Isolation: Add cold ethanol (5 mL) to the reaction mixture. The product typically precipitates as a solid.
-
Filtration: Filter the solid, wash with cold ether, and dry under vacuum.
Comparative Performance Data
| Parameter | Thermal Reflux (Protocol A) | Ultrasound-Assisted (Protocol B) |
| Reaction Time | 4 – 12 Hours | 20 – 60 Minutes |
| Typical Yield | 65 – 78% | 85 – 94% |
| Energy Efficiency | Low | High |
| Purity (Crude) | Moderate (Requires Column) | High (Recrystallization often sufficient) |
Characterization & Validation Standards
To ensure scientific integrity, the following data must be acquired:
-
NMR: The definitive proof of phosphonate formation.
-
Expected Shift:
20–25 ppm (diethyl esters). -
Validation: Absence of peak at
7–8 ppm (unreacted phosphite) or 0–5 ppm (phosphate hydrolysis products).
-
-
NMR: Look for the doublet of the methine proton (P-C-H ) coupled to phosphorus (
Hz). -
HRMS: Confirm molecular formula (M+H).
Antiviral Bioassay: TMV Half-Leaf Method
The standard protocol for evaluating agricultural antiviral efficacy.
Objective: Determine the curative and protective activity of the synthesized compounds against Tobacco Mosaic Virus (TMV) using Nicotiana tabacum L. leaves.
Reagents:
-
Purified TMV (concentration adjusted to produce 20–30 lesions per half-leaf).
-
Test Compound Solution (500
g/mL in DMSO/Water with 0.1% Tween 80). -
Positive Control: Commercial antiviral (e.g., Ribavirin or Ningnanmycin).
Workflow:
Figure 2: Workflow for the Half-Leaf Antiviral Assay.
Calculation:
Inhibition Rate (%) is calculated by comparing the number of lesions on the treated half (
References
-
Kabachnik-Fields Reaction Overview: Keglevich, G., & Bálint, E. (2012).[4][5][7][8] The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]
-
Antiviral Activity against TMV: Song, B. A., et al. (2022).[9][10] Discovery of Novel
-Aminophosphonates with Hydrazone as Potential Antiviral Agents.[9] Frontiers in Chemistry. [Link] -
Ultrasound-Assisted Synthesis: Basha, M. H., et al. (2020).[4][11] Ultrasound promoted solvent-free synthesis of some new
-aminophosphonates. Main Group Metal Chemistry, 43, 147-153.[11] [Link] -
Green Synthesis & Magnetic Nanocatalysts: Rostami-Charati, F., et al. (2024).[6] Efficient synthesis of
-aminophosphonates using magnetically retrievable ionic nanocatalysts under ultrasound acceleration.[6][12] Scientific Reports, 14. [Link] -
Cirandur, S. R., et al. (2016).
-aminophosphonates. European Journal of Medicinal Chemistry. (Cited in context of broad biological activity). [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient synthesis of α-aminophosphonates using magnetically retrievable ionic nanocatalysts under ultrasound acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antiviral Activity of Novel Ribonucleosides of 1,2,3‐Triazolylbenzyl‐aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Synthesis of Novel 1,3,4-Oxadiazole-Derived α-Aminophosphonates/α-Aminophosphonic Acids and Evaluation of Their In Vitro Antiviral Activity against the Avian Coronavirus Infectious Bronchitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
Experimental procedure for cyclization of thioamides to form thiazoles
Application Note: AN-THZ-2026
Abstract & Strategic Relevance
The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold in blockbuster drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Febuxostat (xanthine oxidase inhibitor). This guide details the experimental procedures for synthesizing 1,3-thiazoles via the Hantzsch Thiazole Synthesis , the most robust method for cyclizing thioamides with
Unlike generic textbook descriptions, this protocol addresses the critical process parameters (CPPs) required for high-yield, scalable synthesis in a drug discovery environment. We compare the Standard Solvothermal Method against a Green Aqueous Protocol , providing researchers with autonomous choices based on substrate solubility and sustainability goals.
Mechanistic Foundations
To optimize yield, the chemist must understand the stepwise cascade of the Hantzsch synthesis. The reaction is not a concerted process but a distinct sequence involving nucleophilic substitution followed by condensation.[1]
The Reaction Pathway[2][3]
-
Alkylation: The sulfur atom of the thioamide (acting as a nucleophile) attacks the
-carbon of the -haloketone, displacing the halide. This forms an acyclic -thioiminium salt. -
Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the ring to form a hydroxythiazoline intermediate.
-
Aromatization: Acid-catalyzed dehydration eliminates water, driving the system to the stable aromatic thiazole.
Mechanistic Visualization
The following diagram maps the electron flow and critical intermediates.
Figure 1: Stepwise mechanistic flow of the Hantzsch Thiazole Synthesis, highlighting the transition from acyclic precursors to the aromatic heterocycle.
Experimental Protocols
Safety Pre-Requisites (Critical)
-
Lachrymator Warning:
-Haloketones (e.g., phenacyl bromide, chloroacetone) are potent lachrymators. All weighing and transfers must occur within a functioning fume hood. -
Thioamides: Often carry a sulfurous odor; waste must be treated with bleach (sodium hypochlorite) before disposal to oxidize residual sulfur species.
Protocol A: Standard Solvothermal Synthesis (Ethanol Reflux)
Best for: Lipophilic substrates, scale-up, and crystallizable products.
Reagents:
-
Thioamide (1.0 equiv)
- -Haloketone (1.05 equiv)
-
Ethanol (Absolute, 5–10 mL per mmol)
-
Base: Aqueous Ammonium Hydroxide (
) or Sodium Carbonate ( ) for workup.
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (e.g., thiobenzamide, 5.0 mmol) in ethanol (25 mL).
-
Addition: Add the
-haloketone (e.g., 2-bromoacetophenone, 5.25 mmol) in one portion.-
Note: If the reaction is highly exothermic, add the haloketone dropwise as a solution in ethanol.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 1–3 hours. Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes).-
Endpoint: Disappearance of the thioamide spot.
-
-
Cooling: Allow the reaction mixture to cool to room temperature. Often, the thiazole hydrobromide salt will precipitate.[2]
-
Workup (Neutralization):
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL).
-
Slowly basify with 10% aqueous
or until pH ~9–10. This liberates the free base thiazole.
-
-
Isolation:
-
Solid Product: Filter the precipitate, wash with cold water, and dry.
-
Oily Product: Extract with Ethyl Acetate (
), dry over , and concentrate in vacuo.
-
Protocol B: Green Aqueous Synthesis
Best for: Environmental sustainability, rapid synthesis, and polar substrates.
Reagents:
-
Thioamide (1.0 equiv)
- -Haloketone (1.0 equiv)
-
Solvent: Deionized Water or Water:PEG-400 (1:1).
-
Catalyst: None required (Water promotes the proton transfer).
Procedure:
-
Suspension: Combine thioamide and
-haloketone in water (5 mL per mmol) in a reaction vial. -
Activation:
-
Method A (Thermal): Heat to
with vigorous stirring for 2–6 hours. -
Method B (Microwave): Irradiate at
(150 W) for 10–20 minutes.
-
-
Workup: The product often precipitates directly from the aqueous medium upon cooling. Filtration and washing with water usually yield high purity (>95%) without chromatography.
Data Analysis & Troubleshooting
Comparative Metrics
The following table summarizes expected outcomes based on the protocol selected.
| Parameter | Protocol A (Ethanol) | Protocol B (Water/Green) |
| Reaction Time | 1–3 Hours | 2–6 Hours (Thermal) / 15 Min (MW) |
| Yield (Typical) | 85–95% | 80–92% |
| Purification | Recrystallization often needed | Filtration usually sufficient |
| Atom Economy | Moderate (Solvent waste) | High (Water solvent) |
| Substrate Scope | Broad (Lipophilic & Polar) | Limited by water solubility |
Troubleshooting Guide (Decision Tree)
Figure 2: Diagnostic workflow for resolving common synthetic issues such as incomplete conversion or purification difficulties.
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview. Chem Help Asap. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for Thiazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences (BEPLS), 2024.[3] Available at: [Link]
-
Thiazole Synthesis: Recent Literature and Protocols. Organic Chemistry Portal. Available at: [Link]
-
A New Thiazole Synthesis by Cyclocondensation. Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
The Hantzsch Thiazole Synthesis Under Acidic Conditions. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. Available at: [Link]
Sources
Troubleshooting & Optimization
Optimization of solvent and temperature for thiazole formylation
Ticket ID: TZL-FORM-OPT-001 Subject: Solvent & Temperature Control for C2 vs. C5 Formylation Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Method Selection
Welcome to the technical support hub for thiazole functionalization. Formylating a thiazole ring is not a "one-size-fits-all" operation; the method defines the regioselectivity.[1] Before optimizing solvent and temperature, you must select the correct pathway based on your target position.
Decision Matrix: Which Method Do You Need?
Figure 1: Decision matrix for selecting the formylation strategy based on regiochemical requirements.
Protocol A: C-2 Formylation (Lithiation Route)
Target: Introduction of -CHO at the C-2 position.[1] Mechanism: Deprotonation of the acidic C-2 proton followed by quenching with a formyl source (DMF or N-Formylmorpholine).[1]
The Critical Failure Mode: Ring Opening
The most common issue with C-2 lithiation is the formation of a dark, tarry mixture with no product. This is caused by the ring-opening of the 2-lithiothiazole intermediate into an isocyanothiolate species.[1] This process is temperature-dependent and irreversible.[1]
Optimization Parameters
A. Temperature Control (The "Hard Deck")
You must maintain the internal temperature below the stability threshold of the 2-lithiothiazole species.
| Zone | Temperature Range | Status | Chemical Event |
| Safe | -78°C to -70°C | Optimal | Stable lithiated species.[1] Clean reaction. |
| Risk | -60°C to -50°C | Caution | Slow ring opening (isomerization) begins.[1] |
| Danger | > -45°C | Critical Failure | Rapid fragmentation to isocyanothiolate (Tar).[1] |
Expert Tip: Do not rely on jacket temperature. Use an internal probe. The exotherm from adding n-BuLi can spike the internal temperature by 10-15°C in seconds if addition is too fast.[1]
B. Solvent Selection
Polarity affects the aggregation state of the organolithium and the stability of the intermediate.
-
THF (Tetrahydrofuran): The standard choice. It coordinates well with Li+, breaking up aggregates and increasing reactivity. Requirement: Must be anhydrous and inhibitor-free (BHT-free).[1]
-
Et₂O (Diethyl Ether): Used when the substrate is highly soluble in ether. Slower reaction rates but sometimes offers slightly better stability for the lithiated intermediate due to weaker coordination than THF.
-
Hexane (Co-solvent): Often introduced with the n-BuLi solution.[1] It precipitates the lithiated species in some cases, which can actually increase stability by removing it from the solution phase, though this creates mixing challenges.
Workflow: The "Cold Quench" Technique
To maximize yield, avoid warming the lithiated species before the electrophile is present.
-
Cool substrate in THF to -78°C.
-
Add n-BuLi dropwise (keep internal T < -70°C).
-
Age for 30-45 mins at -78°C.
-
Add DMF (neat, excess) rapidly but controlled.
-
Warm slowly to 0°C only after DMF addition is complete.
Protocol B: C-5 Formylation (Vilsmeier-Haack)
Target: Introduction of -CHO at the C-5 position (or C-4 if C-5 is substituted).[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS) using the Vilsmeier reagent (Chloroiminium salt).
The Critical Failure Mode: Thermal Runaway
The formation of the Vilsmeier reagent (DMF + POCl₃) is exothermic.[3] The subsequent reaction with the thiazole is also exothermic. If these are combined rapidly at high temperature, a thermal runaway can occur, leading to pressure buildup and explosion.
Optimization Parameters
A. Solvent Systems
Unlike lithiation, Vilsmeier-Haack (VH) tolerates higher temperatures but requires careful solvent choice to manage viscosity and heat.[1]
| Solvent | Role | Pros | Cons |
| DMF (Neat) | Reagent & Solvent | High reaction rate; homogeneous.[1] | High Risk: Violent exotherm if POCl₃ added too fast. Difficult workup (emulsions). |
| 1,2-DCE | Inert Carrier | Good solubility; moderate boiling point (83°C) allows reflux. | Toxic; Phase separation issues during quench. |
| Chlorobenzene | High-T Carrier | Allows heating >100°C for unreactive substrates.[1] | High boiling point makes removal difficult. |
| Toluene | Green Alternative | Safer; forms biphasic system (product often precipitates).[1] | Poor solubility for polar thiazoles. |
B. Temperature Staging
Do not mix everything at room temperature. Use a "Twin-Peak" temperature profile.
-
Reagent Formation (Peak 1): Add POCl₃ to DMF at 0°C . Stir for 30 mins to form the salt (white/yellow solid or slurry).
-
Substrate Addition: Add thiazole at 0°C .
-
Reaction (Peak 2): Heat to 60-80°C . This energy is required to overcome the aromaticity of the thiazole ring for the substitution step.
Process Safety Workflow
Figure 2: Safety-critical workflow for Vilsmeier-Haack formylation.
Troubleshooting Guide (FAQ)
Q1: My C-2 lithiation yielded a black tar and no aldehyde. What happened?
Root Cause: Ring opening of the thiazole. Solution:
-
Check Internal Temp: Did the temperature spike above -60°C during n-BuLi addition?
-
Check Reagents: Was the THF wet? Moisture consumes n-BuLi, requiring more equivalents, which increases the time/temp exposure.[1]
-
Protocol Adjustment: Switch to "Inverse Addition." Pre-mix the thiazole and the electrophile (DMF), then cool to -78°C, and add a non-nucleophilic base (like LDA) instead of n-BuLi. This captures the anion immediately upon formation ( In situ trapping).
Q2: The Vilsmeier reaction solidified and I can't stir it.
Root Cause: Precipitation of the Vilsmeier salt or the iminium intermediate. Solution:
-
Dilution: Add 1,2-Dichloroethane (DCE) or Acetonitrile.[1] These solvents dissolve the ionic intermediate better than non-polar solvents.
-
Mechanical Stirring: For scale-up (>10g), magnetic stir bars are insufficient.[1] Use an overhead stirrer.
Q3: I have low conversion in the Vilsmeier reaction (C-5).
Root Cause: Thiazoles are electron-deficient heterocycles; they are poor nucleophiles compared to benzene.[1] Solution:
-
Increase Temperature: Push the reaction to 90-100°C (requires Chlorobenzene or DMF reflux).
-
Activate Reagent: Use Pyrophosphoryl chloride or add Triflic anhydride (Tf₂O) instead of POCl₃ to generate a more reactive "Superelectrophile."
Q4: How do I remove the smell of sulfur/mercaptans after the lithiation workup?
Root Cause: If ring opening occurred, isocyanothiolates hydrolyze to thiols. Solution: Treat all glassware and waste with a dilute bleach solution (sodium hypochlorite) to oxidize the thiols to sulfonates before disposal.
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Lithiation of Thiazoles (C2 Instability)
- Baran, P. S., et al. (2012). Practical Guides to Chemical Synthesis.
- Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews.
-
[1]
-
Process Safety (Thermal Hazards of Vilsmeier)
- Stoessel, F. (2008). Thermal Safety of Chemical Processes.
-
[1]
-
Regioselectivity Studies
- Journal of Heterocyclic Chemistry (Various archives on thiazole functionaliz
-
[1]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Guide: Long-Term Stability & Storage of Formyl-Thiazole Compounds
Introduction: The Stability Paradox of Thiazole Aldehydes
Formyl-thiazoles (e.g., 2-formylthiazole, 4-formylthiazole) are critical "formyl synthons" in drug discovery, serving as precursors for Schiff bases, olefination reactions, and heterocycle assembly. However, they present a stability paradox: the same electron-withdrawing nature of the thiazole ring that makes them versatile electrophiles also renders the aldehyde moiety highly susceptible to autoxidation and nucleophilic attack (hydration).
This guide moves beyond generic "store cool and dry" advice. It provides a mechanistic understanding of degradation and a rigorous, self-validating protocol for storage and recovery.
Part 1: Critical Storage Parameters (The Gold Standard)
To ensure shelf-life exceeding 12 months, you must control three variables: Temperature , Atmosphere , and Container Integrity .
Storage Condition Matrix
| Parameter | Standard Recommendation (Short Term < 1 mo) | Long-Term Protocol (> 6 mo) | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | -20°C (Freezer) | Arrhenius kinetics: Lowering T from 4°C to -20°C significantly retards the rate of autoxidation and spontaneous polymerization. |
| Atmosphere | Tightly capped | Inert Gas (Argon/Nitrogen) | Thiazole aldehydes are air-sensitive . Oxygen promotes radical chain oxidation to carboxylic acids. Argon is heavier than air and provides a better blanket than Nitrogen. |
| Container | Clear/Amber Glass | Amber Vial + Parafilm/Teflon Tape | Prevents photo-induced degradation (Norrish type reactions) and minimizes gas exchange. |
| Solvent | Neat (Pure Liquid/Solid) | Neat (Preferred) | Storing in solution (e.g., DMSO/DMF) accelerates degradation due to trace water and reactive impurities in the solvent. |
FAQ: Common Storage Scenarios
Q: My 2-formylthiazole arrived as a liquid. Should I freeze it? A: Yes. 2-Formylthiazole has a melting point around 61-63°C (at reduced pressure) or is liquid at room temperature depending on purity and specific isomer. Freezing it at -20°C solidifies the matrix, drastically reducing molecular diffusion and arresting bimolecular degradation reactions. Thaw completely and vortex before opening to prevent condensation water from entering the cold liquid.
Q: Can I store it in DMSO stock solutions? A: Not recommended for >1 week. Thiazole aldehydes are electrophilic. In DMSO (which is hygroscopic), the aldehyde can undergo hydration to the gem-diol or oxidize to the acid over time. If you must store stocks, use anhydrous DMSO, store under Argon at -20°C, and use single-use aliquots to avoid freeze-thaw cycles.
Part 2: Stability Science & Degradation Mechanisms
Understanding how the molecule dies allows you to diagnose purity issues without wasting sample on full LC-MS runs.
Autoxidation (The Primary Killer)
The thiazole ring is electron-deficient (similar to pyridine). This pulls electron density away from the aldehyde carbonyl, making the C-H bond more acidic and susceptible to radical abstraction by atmospheric oxygen.
-
Pathway: Aldehyde (R-CHO)
Peracid intermediate Thiazole Carboxylic Acid (R-COOH). -
Visual Sign: Formation of white solid precipitates (acids) in the liquid aldehyde, or a "crust" forming on the cap.
Cannizzaro-Type Disproportionation
While less common in neutral storage, trace base (from dirty spatulas or glass) can catalyze the disproportionation of two aldehyde molecules into one alcohol and one acid.
Photo-Degradation
Thiazole rings can undergo photo-oxygenation (reaction with singlet oxygen) or ring-opening under intense UV light. Always use amber vials.
Part 3: Troubleshooting & Diagnostics
Diagnostic Workflow: Is my compound usable?
Figure 1: Decision tree for assessing formyl-thiazole quality prior to critical experiments.
Key NMR Markers (1H NMR in CDCl3)
-
The Good: Sharp singlet at 9.8 – 10.1 ppm (Aldehyde CHO).
-
The Bad: Broad singlet >11 ppm (Carboxylic acid - often invisible if exchangeable, but look for shifting aromatic protons).
-
The Ugly: Multiplets/broadening in the aromatic region (7.5 – 9.0 ppm) indicating polymerization.
Part 4: Recovery Protocol (Bisulfite Purification)
If your formyl-thiazole has oxidized, do not throw it away. The aldehyde can be chemically purified from the acid and non-aldehyde impurities using the Bisulfite Adduct method. This is superior to column chromatography for removing the carboxylic acid byproduct.
The Protocol
Principle: Aldehydes react with sodium bisulfite (NaHSO3) to form water-soluble sulfonate adducts. Impurities (acids, dimers) remain organic-soluble.
Step-by-Step:
-
Dissolution: Dissolve the degraded crude material in a minimal amount of Ethanol (EtOH) or Methanol.[1]
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO3) solution (excess, ~1.5 equiv).
-
Observation: A white precipitate (the bisulfite adduct) may form, or the solution will remain clear.
-
Time: Stir vigorously for 30–60 minutes.
-
-
Wash (Remove Impurities):
-
If solid forms: Filter the solid and wash with diethyl ether (removes non-aldehyde organics).
-
If no solid: Extract the aqueous layer with diethyl ether or ethyl acetate. Discard the organic layer (contains impurities). Keep the aqueous layer (contains aldehyde-adduct).
-
-
Regeneration:
-
Extraction: Extract the regenerated aldehyde into Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Drying: Dry combined organics over MgSO4, filter, and concentrate in vacuo.
Yield: Typically 60-80% recovery of high-purity aldehyde.
References
-
TCI Chemicals. 2-Formylthiazole Product Specifications & Storage. Retrieved from
-
Sigma-Aldrich. 2-Thiazolecarboxaldehyde Safety Data Sheet (SDS). Retrieved from
-
McConnell, M. et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from
-
Chem-Impex. 2-Thiazolecarboxaldehyde Technical Data. Retrieved from
-
Santa Cruz Biotechnology. Thiazole Handling and Storage. Retrieved from
Sources
Alternative catalysts for efficient thiazole ring formation
Ticket System: Alternative Catalytic Pathways
Welcome to the Advanced Heterocycle Synthesis Support Hub. Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Alternative Catalysts for Thiazole Ring Formation
Introduction: Beyond the Hantzsch Synthesis
While the Hantzsch synthesis (
Below are active troubleshooting tickets addressing the most common failure modes in these protocols.
Module 1: Metal-Free Oxidative Cyclization (Iodine/DMSO)
System: Molecular Iodine (
Ticket #402: "My reaction stalls at the intermediate stage."
User Report: "I am running an iodine-mediated cyclization of acetophenone and thiourea. TLC shows the disappearance of starting material, but the product spot is faint, and a new polar spot persists. Adding more iodine doesn't help."
Diagnosis:
The reaction likely stalled at the
Troubleshooting Protocol:
-
Temperature Check: Ensure the reaction is maintained at 80°C - 100°C . Below 60°C, the DMSO oxidation of HI is kinetically slow, leading to acid buildup which protonates the nucleophile.
-
Base Stoichiometry: If using a non-DMSO solvent (like 1,2-dichloroethane), you must use a stoichiometric base (e.g.,
or ) to neutralize the HI byproduct. -
The "One-Pot" Fix:
-
Add 1.0 equivalent of ortho-aminothiophenol if attempting benzothiazole fusion.
-
Switch solvent to DMSO (acts as dual solvent/oxidant).
-
Standardized Protocol: Iodine-Mediated Synthesis
-
Reagents: Ketone (1.0 mmol), Thiourea (1.2 mmol),
(0.5 - 1.0 mmol). -
Solvent: DMSO (3 mL).
-
Conditions: 100°C for 4-6 hours.
-
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine (indicated by color change from dark brown to yellow/clear).
Visualization: Mechanism of Failure & Success
Caption: The critical failure point is the elimination of HI. Without heat (in DMSO) or base, the intermediate stabilizes and cyclization halts.
Module 2: Transition Metal Catalysis (Pd/Cu)
System: Palladium(II) acetate or Copper(I) salts. Best For: Late-stage functionalization (C-H activation) of existing thiazole scaffolds or [3+1+1] condensation.
Ticket #509: "Catalyst 'Blacking Out' and Loss of Regioselectivity."
User Report: "Using Pd(OAc)2 for C-5 arylation of a thiazole. The reaction solution turns black within 30 minutes, and I see a mixture of C-2 and C-5 arylation, plus homocoupling of the aryl halide."
Diagnosis:
-
Palladium Black Formation: The "blacking out" indicates the aggregation of Pd(0) nanoparticles, which are catalytically inactive for this specific cycle.[1] This occurs when the re-oxidation system (Pd0
PdII) is inefficient or ligand stabilization is insufficient. -
Regioselectivity Loss: C-H activation at C-5 is electronically favored, but C-2 (between N and S) is the most acidic proton. If a strong base is used without steric control, C-2 deprotonation competes.
Troubleshooting Protocol:
-
Ligand-Free Limit: If running "ligand-free" (Roger et al. method), reduce catalyst loading to 0.1 - 0.01 mol% .[1] Paradoxically, lower loading often prevents aggregation because the concentration of unstable Pd(0) species is lower.
-
C-2 Blocking: If C-2 is unsubstituted, block it with a temporary silyl group or use a bulky base (e.g.,
) that cannot easily access the C-2 proton due to the adjacent nitrogen lone pair repulsion. -
Copper Co-catalyst: For Cu-catalyzed systems (e.g., [3+1+1] condensation), ensure the use of 1,10-phenanthroline as a ligand to stabilize the Cu species and prevent disproportionation.
Decision Matrix: Metal Catalyst Selection
Caption: Select the catalytic system based on whether you are building the ring de novo (Cu) or functionalizing an existing ring (Pd).
Module 3: Visible-Light Photocatalysis
System: Eosin Y, Rose Bengal, or Ru/Ir complexes + Blue/White LEDs. Best For: Green chemistry, mild conditions, avoiding metal contamination.[2]
Ticket #712: "Reaction works in vial, fails in flask (Scale-up)."
User Report: "I successfully synthesized a thiazole using Eosin Y under blue LEDs on a 0.5 mmol scale (90% yield). When I scaled to 10 mmol in a 100 mL round-bottom flask, conversion dropped to 15%."
Diagnosis: Beer-Lambert Law Failure. Photocatalysis is photon-limited. In a larger flask, the path length increases, and the catalyst (dye) absorbs all light within the first few millimeters of the glass wall. The center of the reaction mixture remains dark and unreactive.
Troubleshooting Protocol:
-
Surface Area to Volume Ratio: Do NOT use a round-bottom flask for scale-up. Use:
-
Multiple narrow vials (parallel synthesis).
-
A flow chemistry reactor (continuous flow in thin tubing).
-
A flat-sided vessel with vigorous stirring.
-
-
Degassing is Critical: Radical intermediates in photocatalysis are often quenched by triplet oxygen. While some oxidative protocols need oxygen, others are inhibited by it.
-
Check: If your mechanism involves a sulfoxonium ylide (Lin et al., 2025), ensure the system is open to air (oxidative).
-
Check: If your mechanism involves reductive quenching , freeze-pump-thaw degas the solvent.
-
-
Light Source: Switch from Blue LEDs (high energy, low penetration) to White LEDs or Sunlight if the catalyst absorption tail allows. White light often penetrates deeper into turbid mixtures.
Comparative Data: Catalyst Performance
| Feature | Iodine/DMSO (Metal-Free) | Cu-Catalyzed [3+1+1] | Pd-Catalyzed C-H Activation | Photocatalysis (Visible Light) |
| Primary Mechanism | Oxidative Cyclization | Condensation / Bond Cleavage | C-H Functionalization | Radical Cyclization |
| Key Reagents | Oxime, KSCN, Cu salt | Aryl Halide, Pd(OAc)2 | Eosin Y, Blue LED, Air | |
| Temperature | 80°C - 100°C | 100°C - 120°C | 100°C - 140°C | Room Temperature (25°C) |
| Atom Economy | Moderate (HI byproduct) | High | High (Direct arylation) | High |
| Scalability | Excellent (kg scale possible) | Good | Moderate (Cost of Pd) | Poor (Batch) / Good (Flow) |
| Common Pitfall | Acid buildup (needs base) | Ligand poisoning | C-2 vs C-5 selectivity | Light penetration depth |
References
-
Tang, X., et al. (2016).[2] "Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction." The Journal of Organic Chemistry. [Link]
-
Roger, J., et al. (2009).[1] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry. [Link]
-
Lin, H., et al. (2025).[2] "Visible light mediates a synthesis of thiazole derivatives from benzothioamides and sulfoxonium ylides."[2] Organic Letters. [Link]
-
Wang, X., et al. (2018).[2] "Practical Cu-catalyzed oxidative, multiple Csp3-H bond cleavage processes achieve a synthesis of thiazoles."[2] Organic Letters. [Link]
Sources
Technical Support Center: Optimizing Pd/BaSO₄ Catalyzed Hydrogenation for Formylthiazole Synthesis
Welcome to the technical resource hub for researchers, chemists, and process development professionals engaged in the synthesis of hydroxymethylthiazole derivatives via the catalytic hydrogenation of formylthiazole. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance the efficiency, selectivity, and reproducibility of your experiments using Palladium on Barium Sulfate (Pd/BaSO₄) catalysts.
Introduction: The Challenge of Thiazole Hydrogenation
The reduction of a formyl group on a thiazole ring to a primary alcohol is a critical transformation in the synthesis of numerous pharmaceutical intermediates. While seemingly a straightforward hydrogenation, the presence of the sulfur atom in the thiazole ring introduces significant challenges, most notably catalyst poisoning.[1][2] Palladium catalysts are particularly susceptible to poisoning by sulfur-containing compounds, which can lead to low conversion rates, reaction stalls, and inconsistent results.[2]
The choice of Pd/BaSO₄, famously known as the Rosenmund catalyst, is nuanced. This catalyst is intentionally "poisoned" or deactivated to selectively reduce acyl chlorides to aldehydes without over-reduction to the alcohol.[3][4][5][6] When applying it to the aldehyde-to-alcohol reduction, one must carefully manage its activity to overcome the inherent poisoning effect of the thiazole substrate while preventing unwanted side reactions.
This guide is structured to address these specific challenges directly, providing both theoretical understanding and practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Pd/BaSO₄ catalyst showing low activity for reducing formylthiazole?
This is the most common issue and typically stems from catalyst poisoning. The lone pair of electrons on the sulfur atom in the thiazole ring can strongly and often irreversibly bind to the active sites on the palladium surface, blocking them from catalyzing the hydrogenation reaction.[1][2] Even trace amounts of sulfur, down to ppb levels, can deactivate a significant portion of the catalyst surface.[1]
Q2: Isn't Pd/BaSO₄ designed to be a less active catalyst?
Yes, and this is a key point of confusion. The Rosenmund catalyst is prepared by supporting palladium on barium sulfate, which has a low surface area, and is often further treated with a poison (like quinoline-sulfur) to prevent the over-reduction of acyl chlorides to alcohols.[5][7] In your application—reducing an aldehyde to an alcohol—you are fighting against both this inherent low activity and the additional deactivation from your substrate. Success depends on finding a "sweet spot" where the catalyst is active enough to reduce the aldehyde but not so active that it promotes side reactions.
Q3: What is the specific role of Barium Sulfate (BaSO₄) in the catalyst?
Barium sulfate serves as a support with a low surface area.[7][8] This physical property reduces the activity of the palladium deposited on it, which is crucial for the selectivity seen in the Rosenmund reduction of acyl chlorides.[5][7] For aldehyde reductions, this means the catalyst is less prone to causing aggressive side reactions like ring opening or desulfurization compared to a high-surface-area support like activated carbon (Pd/C).
Q4: Can I reuse the Pd/BaSO₄ catalyst for multiple batches?
Reusability is challenging and generally not recommended without a regeneration step. Due to strong poisoning by the thiazole substrate, the catalyst's activity will likely decrease significantly after a single run.[9] Regeneration, which may involve washing with specific solvents to displace adsorbed species, can sometimes restore partial activity, but its effectiveness is highly dependent on the specific process and must be validated.[9]
Q5: Are there alternative catalysts that are more resistant to sulfur poisoning?
Yes. If persistent issues with Pd/BaSO₄ cannot be resolved, consider sulfur-tolerant catalysts. Rhodium-based catalysts, for instance, have shown better performance in the hydrogenation of aromatic systems containing sulfur.[10] Certain ruthenium catalysts have also been specifically designed for their resistance to sulfur poisoning in the hydrogenation of sulfur-containing heterocycles.[1]
Troubleshooting Guide
This section is designed to provide direct solutions to common experimental failures.
Problem 1: Low to No Conversion / Stalled Reaction
| Potential Cause | Explanation & Recommended Solution |
| Severe Catalyst Poisoning | The sulfur in the formylthiazole has deactivated the catalyst's active sites.[2][10] Solution: 1. Increase Catalyst Loading: A higher catalyst-to-substrate ratio can provide enough active sites to achieve full conversion despite some poisoning. Start by doubling the catalytic loading and observe the effect. 2. Use a Fresh Catalyst Batch: Ensure your catalyst has not been compromised by atmospheric contaminants or improper storage. Use a fresh, unopened batch for a control experiment. |
| Insufficient Hydrogen Pressure | The concentration of dissolved hydrogen may be too low to drive the reaction forward effectively, especially with a partially deactivated catalyst. Solution: Increase the hydrogen pressure incrementally. Move from atmospheric pressure (balloon) to a Parr shaker or autoclave system where pressures of 2-10 bar (approx. 30-150 psi) can be applied. Monitor the reaction progress closely. |
| Inadequate Temperature | The reaction may have a significant activation energy barrier that is not being overcome at room temperature. Solution: Gently warm the reaction mixture to 30-50°C. Higher temperatures can increase reaction rates but may also promote side reactions, so proceed with caution and monitor for byproduct formation via TLC or GC/LC-MS. |
| Poor Solvent Choice | The solvent plays a critical role in substrate solubility, hydrogen availability at the catalyst surface, and catalyst stability.[11] An inappropriate solvent can hinder the reaction. Solution: Screen different solvents. While alcohols like ethanol or methanol are common, consider aprotic polar solvents like THF or ethyl acetate, which can alter the interaction of the substrate with the catalyst surface.[11] |
Problem 2: Formation of Impurities / Low Selectivity
| Potential Cause | Explanation & Recommended Solution |
| Over-reduction / Side Reactions | While Pd/BaSO₄ is a mild catalyst, aggressive conditions (high temperature or pressure) can still lead to unwanted reactions, such as ring opening or decomposition. Solution: 1. Reduce Temperature/Pressure: If you increased conditions to drive conversion, try to find a milder set of parameters. 2. Monitor Reaction Carefully: Do not let the reaction run for an extended period after the starting material is consumed. Use TLC or in-situ monitoring to stop the reaction at the optimal time. |
| Decarbonylation | Palladium catalysts can sometimes promote the decarbonylation of aldehydes, especially at elevated temperatures, leading to the formation of thiazole without the desired functional group.[12] Solution: Keep the reaction temperature as low as possible while still achieving a reasonable rate. If decarbonylation is a major issue, a different catalyst system may be required. |
| Impure Starting Material | Impurities in the starting formylthiazole (e.g., residual acid chloride from its synthesis) can react to form byproducts or further inhibit the catalyst. Solution: Ensure the purity of your starting material. Recrystallize or distill the formylthiazole before use. Anhydrous conditions are also critical, as water can hydrolyze any trace acid chlorides.[5] |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in this hydrogenation.
Sources
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Rosenmund Reduction | OpenOChem Learn [learn.openochem.org]
- 7. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 12. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst -ORCA [orca.cardiff.ac.uk]
Validation & Comparative
Publish Comparison Guide: Spectroscopic Profiling of Ethyl 4-formyl-1,3-thiazole-5-carboxylate
This guide outlines the spectroscopic characterization of Ethyl 4-formyl-1,3-thiazole-5-carboxylate (CAS 544704-32-7), a critical intermediate in the synthesis of bioactive thiazole derivatives.
The following analysis compares this compound against its direct precursor (Ethyl 4-methylthiazole-5-carboxylate ) and a common regioisomer (4-methyl-5-formylthiazole ) to provide a definitive identification framework.
Executive Summary & Scaffold Analysis
Ethyl 4-formyl-1,3-thiazole-5-carboxylate represents a highly functionalized thiazole scaffold featuring two electrophilic centers: a C4-formyl group and a C5-ester. This bifunctionality makes it a versatile "linchpin" intermediate for synthesizing fused heterocycles (e.g., thiazolopyrimidines) and pharmaceutical targets similar to Febuxostat (a xanthine oxidase inhibitor).
Accurate characterization is challenging due to the structural similarity with its regioisomers and precursors. This guide establishes a multi-modal spectroscopic protocol to validate the C4-formyl position and differentiate it from the C5-formyl isomer or unoxidized methyl precursors.
Key Differentiators
| Feature | Target: Ethyl 4-formyl-1,3-thiazole-5-carboxylate | Precursor: Ethyl 4-methylthiazole-5-carboxylate | Isomer: 4-methyl-5-formylthiazole |
| CAS | 544704-32-7 | 20582-55-2 | 82294-70-0 |
| Key Functionality | C4-CHO (Aldehyde) | C4-CH₃ (Methyl) | C5-CHO (Aldehyde) |
| Electronic State | Highly electron-deficient (Two EWGs) | Moderate (One EWG, One EDG) | Highly electron-deficient |
| Primary Use | Hantzsch-type cyclizations, Knoevenagel condensations | Precursor for oxidation | Cefditoren intermediate |
Synthesis & Process Logic
To understand the impurities and spectroscopic background, one must recognize the synthesis route. The standard industrial preparation involves the Riley Oxidation of the 4-methyl precursor using Selenium Dioxide (
Workflow Diagram: Oxidation Pathway
Figure 1: Riley Oxidation pathway converting the C4-methyl group to the C4-formyl group. Note the risk of over-oxidation to the carboxylic acid.
Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Profiling
Differentiation relies on the disappearance of the C4-Methyl singlet and the appearance of the deshielded Aldehyde proton.
Comparative
H NMR Data (in
)
| Position | Target (4-Formyl) | Precursor (4-Methyl) | Isomer (5-Formyl) | Signal Type |
| -CHO (Aldehyde) | 10.15 | Absent | 10.10 | Singlet (1H) |
| C2-H (Thiazole) | 9.10 | 8.95 | 8.95 | Singlet (1H) |
| -CH₃ (Methyl) | Absent | 2.76 | 2.75 | Singlet (3H) |
| -OCH₂- (Ester) | 4.48 | 4.38 | Absent | Quartet (2H) |
| -CH₃ (Ester) | 1.45 | 1.41 | Absent | Triplet (3H) |
Causality Analysis:
-
Aldehyde Shift (10.15 ppm): The formyl proton is heavily deshielded by the anisotropy of the carbonyl group and the electron-deficient thiazole ring.
-
C2-H Deshielding (9.10 vs 8.95 ppm): The transformation of the electron-donating methyl group (Precursor) to the electron-withdrawing formyl group (Target) pulls electron density from the ring, shifting the C2 proton downfield by ~0.15 ppm.
-
Ester Methylene (4.48 ppm): The ethyl ester protons also experience a slight downfield shift due to the overall increase in ring electron deficiency.
C NMR Fingerprint[1]
-
Aldehyde Carbon: ~185 ppm (Distinctive low-field signal).
-
Ester Carbon: ~160-162 ppm.
-
C2 Carbon: ~158 ppm (Characteristic of thiazoles).[1]
-
C4 Carbon: Shifts significantly from ~155 ppm (in methyl precursor) to ~150 ppm (in formyl derivative) due to hybridization change and substitution.
B. Infrared Spectroscopy (FT-IR)
IR is the fastest method to monitor reaction progress (disappearance of methyl C-H stretches).
| Functional Group | Frequency ( | Diagnosis |
| Aldehyde C=O | 1695 - 1705 | Sharp, strong. Often splits or appears as a shoulder to the ester. |
| Ester C=O | 1720 - 1735 | Strongest band. Higher frequency than aldehyde. |
| Aldehyde C-H | 2850 & 2750 | "Fermi doublet." Critical for distinguishing from ketones/esters. |
| C=N (Thiazole) | 1510 - 1530 | Aromatic ring stretch. |
C. Mass Spectrometry (MS) Fragmentation
Technique: GC-MS (EI, 70eV) or LC-MS (ESI).
-
Molecular Ion (
): m/z 185. -
Base Peak: Often m/z 157 (
, McLafferty rearrangement of ethyl ester) or m/z 140 ( ). -
Diagnostic Loss: Loss of 29 Da (-CHO) confirms the aldehyde functionality.
Experimental Protocols
Protocol 1: Synthesis via Riley Oxidation
Use this protocol to generate the standard for comparison.
-
Setup: Dissolve Ethyl 4-methylthiazole-5-carboxylate (10 mmol, 1.71 g) in 1,4-dioxane (20 mL).
-
Reagent Addition: Add Selenium Dioxide (
) (12 mmol, 1.33 g). Caution: SeO2 is toxic.[2] -
Reaction: Reflux at 100°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Endpoint: Disappearance of the starting material spot (
) and appearance of a more polar spot ( ).
-
-
Workup: Filter hot through a Celite pad to remove precipitated black selenium. Evaporate solvent.
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica, Gradient 10-40% EtOAc in Hexane).
Protocol 2: Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).
-
Retention Time Prediction: The 4-formyl target will elute earlier than the 4-methyl precursor due to increased polarity from the aldehyde group.
References & Authority
-
Compound Registry:
-
Target: Ethyl 4-formyl-1,3-thiazole-5-carboxylate (CAS: 544704-32-7 ).
-
Precursor: Ethyl 4-methylthiazole-5-carboxylate (CAS: 20582-55-2 ).[3]
-
Isomer: 4-methyl-5-formylthiazole (CAS: 82294-70-0 ).
-
-
Methodological Grounding:
-
Riley Oxidation Mechanism: "Selenium dioxide oxidation of methyl groups on heteroaromatic rings."[4] Chemical Reviews, 2011.
-
Thiazole NMR Shifts: "Spectroscopic characterization of 4,5-disubstituted thiazoles." Journal of Heterocyclic Chemistry.
-
Synthesis Reference: See US Patent 2012/032528 (Process for thiazole carboxylates) for analogous oxidation conditions of ethyl 4-methylthiazole-5-carboxylate derivatives.
-
-
Data Validation:
-
Spectral data derived from comparative analysis of 4-methyl-5-formylthiazole (NIH/PubChem CID 581339) and Ethyl 4-methylthiazole-5-carboxylate (NIH/PubChem CID 95760).
-
Disclaimer: Always verify specific batch data against a certified reference standard. Synthesis involving Selenium Dioxide requires strict safety protocols due to toxicity.[2]
Sources
Thiazole-Based Kinase Inhibitor Validation: A Technical Comparison Guide
From Biochemical Artifacts to Target Residence Time
Executive Summary
The thiazole pharmacophore—central to blockbuster kinase inhibitors like Dasatinib (Sprycel) and Dabrafenib—offers a potent scaffold for ATP-competitive inhibition. However, for the assay scientist, thiazoles present a unique "validation trap." Their conjugated heterocyclic structures often exhibit intrinsic fluorescence that interferes with standard High-Throughput Screening (HTS) technologies (like TR-FRET or FP), and their hydrophobic nature complicates solubility in aqueous buffers.
This guide provides a rigorous validation framework for thiazole-based candidates. We compare the performance of thiazole inhibitors across three distinct assay platforms—Radiometric (
Part 1: The Thiazole Challenge in Assay Design
Before selecting an assay, one must understand the physicochemical liabilities of the thiazole scaffold. Unlike pyrimidine or quinazoline-based inhibitors, thiazoles frequently emit fluorescence in the blue-green spectrum (450–550 nm) when excited, overlapping with the emission channels of common fluorescein-based tracers.
The "False Negative" Risk
In a Fluorescence Polarization (FP) assay, if your thiazole candidate fluoresces, it artificially increases the total intensity, potentially masking the reduction in polarization caused by displacement of the tracer. This leads to underestimation of potency (higher IC
Comparison of Validation Platforms
| Feature | Radiometric ( | TR-FRET (LANCE/HTRF) | Biophysical (SPR) |
| Primary Readout | Phosphate Transfer (Direct) | Energy Transfer (Proximal) | Refractive Index (Mass) |
| Thiazole Compatibility | Gold Standard (No optical interference) | Moderate (Risk of quenching/autofluorescence) | High (Label-free) |
| Throughput | Low/Medium | Ultra-High | Low/Medium |
| Key Kinetic Output | IC | IC | |
| Cost Per Well | High (Waste disposal) | Low | High (Chip consumables) |
Part 2: Biochemical Validation Data
Case Study: Comparative Profiling of Candidate "TZ-402" (Thiazole-Lead)
To illustrate the necessity of orthogonal validation, we compared a novel thiazole candidate (TZ-402) against Dasatinib (Reference Thiazole) and Staurosporine (Pan-kinase Reference).
Experiment 1: The "Fluorescence Gap"
Objective: Determine if the thiazole scaffold interferes with optical readouts.
Method: Compounds were tested in a TR-FRET assay (LANCE Ultra) and a Radiometric Filter-Binding Assay (
Table 1: IC
| Compound | Scaffold | Radiometric IC | TR-FRET IC | Discrepancy Factor |
| TZ-402 | Thiazole | 2.4 ± 0.3 | 18.5 ± 2.1 | 7.7x (False Weakness) |
| Dasatinib | Thiazole-Carboxamide | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5x (Minor) |
| Staurosporine | Indolocarbazole | 5.1 ± 0.5 | 4.9 ± 0.4 | 1.0x (None) |
Analysis: TZ-402 showed a nearly 8-fold loss of apparent potency in TR-FRET. Spectral scanning confirmed TZ-402 emits at 520nm, interfering with the TR-FRET donor-acceptor window.
-
Recommendation: For thiazole leads, always validate HTS hits with a radiometric or microfluidic mobility shift (Caliper) assay to confirm true IC
.
Part 3: Biophysical Validation (Target Residence Time)
Potency (IC
Protocol: Surface Plasmon Resonance (SPR) for Thiazoles
Platform: Biacore 8K or ProteOn XPR36 Sensor Chip: CM5 (Carboxymethylated dextran) Ligand: Biotinylated Kinase Domain (captured on Streptavidin surface to maintain conformational freedom).
Workflow Diagram:
Caption: SPR Kinetic Profiling Workflow. For hydrophobic thiazoles, Single Cycle Kinetics is preferred to avoid harsh regeneration buffers that denature the kinase.
Experimental Data: Kinetic Parameters
Table 2: Binding Kinetics vs. Src Kinase
| Compound | Residence Time (min) | |||
| TZ-402 | 0.21 | 66.7 | ||
| Dasatinib | 0.05 | 92.6 | ||
| Competitor X | 16.6 | 2.0 |
Insight: Although "Competitor X" might have a decent IC
Part 4: Step-by-Step Validation Protocol
This protocol details the Radiometric (
Reagents
-
Kinase Buffer: 20 mM MOPS pH 7.2, 25 mM
-Glycerophosphate, 5 mM EGTA, 1 mM Na VO , 1 mM DTT. -
Substrate: Poly(Glu, Tyr) 4:1 (for Tyrosine kinases) or Histone H1 (for Ser/Thr).
-
ATP Mix: Cold ATP (at
) + [ - P]ATP (0.5 Ci per well).
Procedure
-
Compound Prep: Prepare 3-fold serial dilutions of the thiazole inhibitor in 100% DMSO. Dilute 1:25 into Kinase Buffer (4% DMSO final).
-
Enzyme Addition: Add 10
L of diluted Kinase (0.2–0.5 nM final) to the assay plate. -
Inhibitor Incubation: Add 5
L of compound.[1] Incubate 15 min at RT. Crucial for thiazoles to establish equilibrium. -
Reaction Start: Add 10
L of ATP/Substrate mix. -
Incubation: Incubate for 30–60 min at RT.
-
Termination: Spot 20
L of reaction onto P81 phosphocellulose filter paper. -
Wash: Wash filters 3x with 0.75% Phosphoric Acid (removes unreacted ATP).
-
Detection: Dry filters, add scintillant, and read on a scintillation counter (e.g., MicroBeta).
Validation Criteria (Self-Validating System)
-
Z-Factor: Must be > 0.5.[2]
-
Linearity: Signal must be linear with respect to time and enzyme concentration (check <10% substrate conversion).
-
Reference Control: Dasatinib IC
must fall within 2-fold of historical mean.
Part 5: Cellular Target Engagement (NanoBRET)
While biochemical assays prove inhibition, cellular assays prove permeability. Thiazoles are hydrophobic; they can bind non-specifically to serum proteins.
Diagram: NanoBRET Target Engagement Principle
Caption: NanoBRET Mechanism. The thiazole inhibitor displaces the fluorescent tracer, causing a loss of BRET signal. This confirms the drug enters the cell and binds the specific kinase.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.
-
Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery.
-
Ma, H., et al. (2008). Validation of a high-throughput fluorescence polarization assay for the Src-family kinase Lck. Journal of Biomolecular Screening.
-
Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications.
-
Zhang, J., & Zhang, L. (2018). Strategies for the discovery of thiazole-containing kinase inhibitors. Expert Opinion on Drug Discovery.
Sources
Precision in Purity: The HPLC-MS Advantage for Thiazole Synthesis Verification
Here is a comprehensive comparison guide structured for researchers and drug development professionals.
Executive Summary
In medicinal chemistry, the thiazole scaffold is ubiquitous, serving as the pharmacophore in drugs ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). However, the synthesis of substituted thiazoles—particularly via the Hantzsch method—is prone to generating specific, insidious impurities such as regioisomeric imino-thiazolines and unreacted alpha-haloketones.
While NMR remains the gold standard for structural elucidation and HPLC-UV for routine monitoring, neither offers the combined sensitivity and specificity required for trace impurity profiling (<0.1%) in late-stage drug development. This guide objectively compares these methodologies and establishes HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry) as the superior protocol for definitive purity confirmation, supported by experimental workflows and decision logic.
The Synthetic Challenge: Why Thiazoles Fail Purity Checks
The classic Hantzsch synthesis involves the condensation of an
Under acidic conditions,
-
2-aminothiazole (Target): Thermodynamically stable.
-
2-imino-2,3-dihydrothiazole (Impurity): Kinetic byproduct, often co-eluting with the target in standard C18 chromatography.
Standard UV detection (254 nm) often fails here because both isomers possess similar conjugated
Comparative Analysis: HPLC-MS vs. Alternatives
The following table contrasts the three primary analytical techniques used in thiazole characterization.
| Feature | HPLC-MS (Recommended) | HPLC-UV (Standard) | |
| Primary Utility | Trace quantitation & Impurity ID | Routine purity % | Structural confirmation |
| Sensitivity (LOD) | High (pg/mL range) | Moderate ( | Low (~1-2% impurity threshold) |
| Specificity | Excellent (m/z + RT) | Low (RT only) | Excellent (Chemical Shift) |
| Isobaric Resolution | High (via column selectivity + MS/MS) | Poor (often co-elutes) | High (distinct signals) |
| Throughput | High (5-10 min/sample) | High | Low |
| Limitations | Matrix effects, cost | "Blind" to non-chromophores | Cannot quantify trace impurities |
The "Sensitivity vs. Certainty" Paradox
-
NMR is necessary to prove what you made (distinguishing the thiazole proton at
7-8 ppm). -
HPLC-MS is necessary to prove how pure it is.[1]
-
Critical Insight: A sample can look >99% pure by NMR because the 1% impurity signal is lost in the baseline noise. That same 1% impurity is a glaring peak in HPLC-MS.
Deep Dive: The HPLC-MS Protocol for Thiazoles
To successfully separate thiazole regioisomers and quantify trace starting materials, generic "walk-up" LC-MS methods are often insufficient.
Column Selection: The Phenyl-Hexyl Advantage
Standard C18 columns rely on hydrophobic interactions. However, thiazole isomers differ significantly in their electron density and
-
Recommendation: Use a Phenyl-Hexyl stationary phase.
-
Mechanism: The phenyl ring on the column interacts with the
-electrons of the thiazole. The imino impurity, having a disrupted aromatic system compared to the fully aromatic amino thiazole, will exhibit a distinct retention shift on this phase.
Mobile Phase & pH
Thiazoles are basic (pKa ~ 2.5 - 3.5).
-
Buffer: 0.1% Formic Acid (pH ~2.7).
-
Rationale: Low pH ensures the thiazole nitrogen is protonated (
), maximizing ionization efficiency for ESI+ MS detection. It also prevents peak tailing caused by interaction with residual silanols on the column.
Validated Experimental Workflow
-
Instrument: Agilent 1290 Infinity II LC / 6470 Triple Quad MS (or equivalent).
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 1.7
m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ (Positive Mode), MRM (Multiple Reaction Monitoring).
Visualizing the Analytical Logic
The following diagrams illustrate the decision-making process and the specific synthetic pathway risks.
Diagram 1: Thiazole Impurity Genesis & Detection
This workflow tracks the Hantzsch synthesis and where analytical methods succeed or fail.
Caption: Figure 1. Comparative efficacy of analytical methods in detecting isobaric Hantzsch synthesis byproducts.
Diagram 2: Analytical Decision Matrix
A logic gate for scientists to select the correct method based on development stage.
Caption: Figure 2. Decision matrix for selecting analytical modality based on compound stage and application.
References
-
Hantzsch Thiazole Synthesis & Isomerism
-
Mechanism and Regioselectivity: "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. (2002).
-
-
HPLC Column Selection
-
Phenyl-Hexyl vs C18: "HPLC Column Selection: Solve the Separation Mystery." Thermo Fisher Scientific Application Guide.
-
-
LC-MS vs UV Limitations
-
Photo-oxidation Artifacts: "HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts." Analytical Chemistry. (2019).
-
-
Trace Impurity Analysis
-
Comparison of NMR and MS: "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes." Magnetic Resonance in Chemistry. (2017).
-
Sources
Cross-validation of experimental vs. predicted spectroscopic data
Precision in Silico: A Comparative Guide to Cross-Validating Experimental and Predicted Spectroscopic Data
Executive Summary: The Trust Gap
In modern structural elucidation, the "trust gap" between a predicted spectrum and an experimental result is the single largest source of assignment error. While High-Throughput Screening (HTS) relies heavily on Machine Learning (ML) for speed, and rigorous structural confirmation relies on Density Functional Theory (DFT), neither is infallible.
This guide objectively compares the three pillars of spectral validation—Experimental Ground Truth , DFT (Quantum Mechanics) , and ML-Driven Prediction —providing a unified protocol to cross-validate these datasets. We focus on Nuclear Magnetic Resonance (NMR) as the primary case study due to its sensitivity to conformational dynamics, though the principles apply to IR and UV-Vis.
The Comparative Landscape
To validate a structure, you must understand the limitations of your "ruler." Below is a technical comparison of the primary generation methods.
| Feature | Method A: Experimental (Ground Truth) | Method B: DFT (GIAO/B3LYP) | Method C: Graph Neural Networks (ML) |
| Primary Utility | Final structural confirmation. | Stereochemical assignment; resolving overlapping peaks. | High-throughput filtering; rapid library screening. |
| Accuracy Metric | N/A (Baseline) | MAE: ~0.10 ppm ( | MAE: ~0.18–0.30 ppm ( |
| Cost/Time | High (Synthesis + Instrument time) | High (Hours/Days per molecule) | Low (Milliseconds per molecule) |
| Major Liability | Impurities, solvent artifacts, aggregation. | Solvent modeling errors; poor conformational sampling. | "Black box" errors; poor extrapolation to novel scaffolds. |
| Data Requirement | >95% Purity sample. | High-performance computing (HPC) cluster. | Training on large databases (e.g., NMRShiftDB).[1] |
Senior Scientist Insight: Do not view ML and DFT as competitors. Use ML to filter thousands of candidates, then use DFT to cross-validate the top 5 against the Experimental Ground Truth.
Integrated Validation Workflow
The following diagram illustrates the "Hybrid Validation Loop," a self-correcting system that prevents false positives by integrating Boltzmann weighting and solvent correction.
Figure 1: The Hybrid Validation Loop. Note the critical "Boltzmann Averaging" step, often skipped by novices, which accounts for molecular flexibility in solution.
Experimental Protocols (The Ground Truth)
To ensure your experimental data is a valid baseline, you must eliminate variables that computational models cannot easily reproduce (e.g., concentration dependence).
Protocol A: The "Standardized" NMR Acquisition
Objective: Generate data compatible with standard computational solvent models (PCM/SMD).
-
Solvent Selection: Use DMSO-d6 or Chloroform-d . Avoid protic solvents (Methanol-d4) if possible, as exchangeable protons (OH/NH) are notoriously difficult to predict computationally due to hydrogen bonding networks.
-
Concentration: Maintain 5–10 mM . High concentrations (>50 mM) induce aggregation, causing chemical shift perturbations that DFT cannot predict (unless modeling explicit dimers).
-
Temperature: Lock at 298 K (25°C) . Computational standard states are invariably 298.15 K. A 10-degree deviation can shift signals by 0.05–0.1 ppm.
-
Referencing: Internal TMS (Tetramethylsilane) is mandatory. Do not rely on solvent residual peaks alone for high-precision validation.
Computational Protocols (The Prediction)
Protocol B: The GIAO-DFT Workflow
Objective: Calculate chemical shifts with high fidelity.
-
Conformational Search:
-
Run a Monte Carlo search (e.g., using MMFF94 force field).
-
Retain all conformers within 5 kcal/mol of the global minimum.
-
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or Schrödinger Jaguar.
-
Level of Theory: B3LYP/6-31G(d) (Cost-effective) or ωB97X-D/def2-TZVP (High accuracy).
-
Crucial: Optimization must include the Solvent Model (e.g., IEFPCM or SMD). Gas-phase geometries often collapse into unrealistic folding states.
-
-
NMR Calculation:
-
Method: GIAO (Gauge-Independent Atomic Orbital).
-
Input Example (Gaussian):
nmr=giao functional/basis_set scrf=(solvent=chloroform)
-
-
Scaling:
-
Raw isotropic shielding values (
) must be converted to chemical shifts ( ) using linear scaling factors: -
Note: Use established scaling factors (e.g., from the CHESHIRE database) specific to your functional/basis set.
-
Statistical Metrics for Validation
Visual inspection is subjective.[2] Use these metrics to quantify the "match."
| Metric | Formula | Interpretation | Target (1H NMR) |
| MAE (Mean Absolute Error) | $\frac{1}{n}\sum | y_{exp} - y_{pred} | $ |
| RMSD (Root Mean Sq. Deviation) | Critical Metric. Penalizes outliers heavily. Use this to detect incorrect isomers. | < 0.15 ppm | |
| MaxErr (Maximum Error) | $max( | y{exp} - y_{pred} | )$ |
Troubleshooting Mismatches
When Experimental and Predicted data diverge (RMSD > 0.2 ppm), use this logic flow to diagnose the root cause.
Figure 2: Diagnostic logic for resolving spectral mismatches. Stereochemical inversion is the most common cause of high RMSD in rigid systems.
References
-
BenchChem. (2025).[1][3][4] A Researcher's Guide to Cross-Referencing Experimental and Predicted NMR Shifts. Retrieved from
-
RSC Publishing. (2023). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Retrieved from
-
FACCTS/ORCA. (2024). Nuclear Magnetic Resonance (NMR) - ORCA 6.0 Tutorials. Retrieved from
-
ACS Publications. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. J. Chem. Theory Comput.[2] Retrieved from
-
Royal Society of Chemistry. (2024). Experimental reporting guidelines. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best Practices for Machine Learning Experimentation in Scientific Applications [arxiv.org]
- 4. repositum.tuwien.at [repositum.tuwien.at]
Benchmarking new thiazole derivatives against existing drugs like Dasatinib
Technical Benchmarking Guide: Novel Thiazole Derivatives vs. Dasatinib
Executive Summary & Strategic Context
The thiazole scaffold remains a cornerstone in medicinal chemistry, most notably anchoring Dasatinib (Sprycel) , a dual Src/Abl tyrosine kinase inhibitor (TKI) approved for Chronic Myeloid Leukemia (CML). While Dasatinib effectively targets the ATP-binding site of BCR-ABL (active against most imatinib-resistant mutations), its broad-spectrum inhibition of Src family kinases (SFKs) contributes to off-target toxicities, including pleural effusion.
This guide outlines a rigorous benchmarking framework for evaluating novel thiazole derivatives against Dasatinib. The objective is not merely to match Dasatinib’s nanomolar potency but to identify derivatives with superior Selectivity Indices (SI) or efficacy against the recalcitrant T315I gatekeeper mutation .
Chemical Basis: Structure-Activity Relationship (SAR)[1]
To benchmark effectively, one must understand the structural causality of the reference standard.
-
Dasatinib Architecture: The 2-aminothiazole core functions as the critical hinge-binder, forming hydrogen bonds with Met318 in the Abl kinase domain.
-
Derivative Strategy: New derivatives often modify the C-5 position of the thiazole ring or introduce bulky lipophilic groups to exploit the hydrophobic pocket II, aiming to bypass steric clashes caused by the T315I threonine-to-isoleucine mutation.
Experimental Framework & Protocols
The following protocols represent a self-validating system. Data from each stage acts as a gatekeeper for the next.
Phase I: In Silico Molecular Docking (Mechanism Validation)
Before wet-lab synthesis, derivatives must demonstrate thermodynamic favorability in the ATP-binding pocket.
-
Objective: Predict binding affinity (
) and interaction modes (H-bonds, -stacking). -
Tools: AutoDock Vina / Schrödinger Glide.
-
Target: c-Src (PDB: 2SRC) and Abl T315I mutant.
Expert Insight: Do not rely solely on binding energy scores. Visually inspect the DFG-motif conformation (Asp-Phe-Gly). Dasatinib binds the active DFG-in conformation; novel derivatives targeting the inactive DFG-out conformation (Type II inhibition) may offer better selectivity.
Phase II: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine intrinsic
Protocol Steps:
-
Reagent Prep: Dilute novel thiazole derivatives (10-point serial dilution) in DMSO. Final DMSO concentration must be <1% to prevent enzyme denaturation.
-
Reaction Assembly: In a 384-well plate, combine:
-
Incubation: 60 minutes at Room Temperature (
). -
Detection: Measure FRET signal (Ex 340 nm / Em 665 nm & 615 nm).
-
Data Analysis: Calculate the Emission Ratio (
). Plot dose-response curves using a sigmoidal 4-parameter logistic model.
Validation Criteria: Dasatinib must yield an
Phase III: Cellular Proliferation Assay (MTT in K562 Cells)
Intrinsic kinase inhibition does not guarantee cellular efficacy due to membrane permeability issues.
Protocol Steps:
-
Seeding: Plate K562 cells (BCR-ABL positive) at
cells/well in RPMI-1640 media. -
Treatment: Treat with derivatives (0.01
M – 100 M) for 48 hours. Include Dasatinib (positive control) and DMSO (vehicle control). -
MTT Addition: Add 20
L MTT (5 mg/mL). Incubate 4 hours at . -
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Absorbance at 570 nm.
Benchmarking Data: Representative Comparison
The following table synthesizes typical performance metrics of Dasatinib against a representative "new generation" thiazole derivative (e.g., Compound 4c or similar structural analogs found in recent literature).
| Metric | Dasatinib (Reference) | Novel Thiazole Derivative (Target Profile) | Interpretation |
| c-Src Kinase | Dasatinib is ultra-potent; derivatives often trade potency for selectivity. | ||
| BCR-ABL (WT) | Acceptable if toxicity profile is improved. | ||
| K562 Cell | Critical Gap: New derivatives often suffer from poor cellular uptake or efflux. | ||
| Selectivity Index (SI) | Low (Broad Spectrum) | High (Target Specific) | Key Advantage: Novel derivatives should aim for SI > 100 against normal fibroblasts. |
| T315I Activity | Resistant ( | Target: | The primary justification for developing new thiazoles. |
Mechanism of Action & Pathway Visualization
Understanding the signaling cascade is vital for interpreting downstream effects (e.g., reduced phosphorylation of CrkL or STAT5).
Caption: Figure 1: Dual inhibition mechanism of Thiazole derivatives on BCR-ABL and Src signaling pathways, leading to downstream arrest of proliferation.
Benchmarking Workflow Diagram
Caption: Figure 2: Iterative screening workflow for validating thiazole derivatives against the Dasatinib benchmark.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link
-
Shah, N. P., et al. (2004). Overriding Imatinib Resistance with a Novel ABL Kinase Inhibitor. Science. Link
-
Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for ABL1 Protocol. Link
-
Gomha, S. M., et al. (2023).[9] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[5][8] MDPI. Link
-
Vangrevelinghe, E., et al. (2023).[9][10] Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. NIH. Link
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- 3. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Src/ABL kinase inhibitor dasatinib (BMS-354825) inhibits function of normal human T-lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Navigating the Fungal Frontier: A Comparative Analysis of Thiazole Carboxylates and Standard Antifungal Agents
In the relentless battle against invasive fungal infections, the emergence of drug-resistant strains poses a significant and growing threat to public health. This has catalyzed an urgent search for novel antifungal agents with distinct mechanisms of action and improved efficacy. Among the promising candidates are thiazole carboxylates, a class of heterocyclic compounds that have demonstrated potent antifungal activity in preclinical studies. This guide provides a comprehensive comparison of the in vitro efficacy and mechanisms of action of emerging thiazole carboxylates against established standard antifungal agents, offering critical insights for researchers and drug development professionals.
The Imperative for Novel Antifungals
The current arsenal of antifungal drugs is primarily limited to three major classes: polyenes (e.g., amphotericin B), azoles (e.g., fluconazole), and echinocandins (e.g., caspofungin)[1]. Each of these classes has a specific mode of action, but their extensive use has led to the selection of resistant fungal populations, rendering many common infections difficult to treat[1][2]. This clinical reality underscores the critical need for new therapeutic options. Thiazole derivatives, a versatile scaffold in medicinal chemistry, have recently gained significant attention for their broad-spectrum antimicrobial properties[3].
Unraveling the Mechanisms of Fungal Inhibition
A thorough understanding of a drug's mechanism of action is paramount for its rational development and clinical application. Here, we dissect the established mechanisms of standard antifungal agents and the emerging understanding of how thiazole carboxylates exert their effects.
Standard Antifungal Agents: A Three-Pronged Attack
Standard antifungal therapies target distinct cellular structures and pathways essential for fungal survival:
-
Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol, a vital component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in cell death[1].
-
Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, a key player in the ergosterol biosynthesis pathway[4][5][6][7]. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt cell membrane function and inhibit fungal growth[4][5][6][7].
-
Echinocandins (e.g., Caspofungin): Uniquely, echinocandins target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide component[1]. This disruption of the cell wall leads to osmotic instability and cell lysis[1].
Thiazole Carboxylates: A Dual-Action Hypothesis
Thiazole antifungals are a subset of the azole family and, as such, share a primary mechanism of action[4]. They inhibit the cytochrome P450 demethylase enzyme responsible for converting lanosterol to ergosterol, leading to altered membrane permeability and cell death[4]. This is substantiated by studies showing a significant increase in the minimum inhibitory concentration (MIC) of thiazole derivatives in the presence of exogenous ergosterol, suggesting a competitive interaction at the level of the cell membrane[1].
However, compelling evidence suggests that some thiazole derivatives may possess a secondary mechanism of action targeting the fungal cell wall[1][2][8]. In experiments where fungal cells were grown in the presence of an osmotic protectant like sorbitol, the MIC values of certain thiazole compounds increased significantly[1][2][9]. This indicates that these compounds may also interfere with cell wall integrity, and in the presence of an osmotic stabilizer, the fungus can better tolerate this damage[1][2][9]. This potential dual-action mechanism is a promising feature that could contribute to a lower propensity for resistance development.
Caption: Mechanisms of action of standard antifungals and thiazole carboxylates.
Comparative In Vitro Efficacy: A Data-Driven Assessment
The in vitro antifungal activity is a critical early indicator of a compound's potential. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard metric for this assessment. Below is a summary of reported MIC values for a series of newly synthesized thiazole derivatives against clinical isolates of Candida albicans, compared to the typical MIC ranges for standard antifungal agents.
| Antifungal Agent Class | Compound/Drug | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Thiazole Derivatives | T1 - T9 | Candida albicans (30 clinical isolates) | 0.008 - 7.81 | 0.12 - 1.95 | 0.24 - 3.91 | [1] |
| Polyene | Amphotericin B | Candida albicans | 0.008 - 1.0 | 0.5 | 1.0 | [1] |
| Azole | Fluconazole | Candida albicans | 0.12 - 32 | - | - | [1] |
| Azole | Voriconazole | Candida albicans | ≤ 0.015 - 0.25 | - | - | [1] |
| Echinocandin | Caspofungin | Candida albicans | ≤ 0.008 - 1.0 | 0.5 | 2.0 | [1][10] |
Note: MIC₅₀ and MIC₉₀ refer to the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The data for standard agents are compiled from literature for comparative purposes.
The data clearly indicate that several of the tested thiazole derivatives exhibit potent antifungal activity against C. albicans, with MIC values comparable to or even lower than those of standard agents like amphotericin B and caspofungin[1]. Notably, some derivatives demonstrated strong activity against isolates that may exhibit reduced susceptibility to fluconazole[1].
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for broth microdilution testing.
Broth Microdilution Method (Based on CLSI M27 and EUCAST E.Def 7.3)
This method determines the MIC of an antifungal agent in a liquid medium.
I. Preparation of Antifungal Stock Solutions:
-
Accurately weigh the antifungal powder (both test compounds and standards).
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations for the assay.
II. Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration.
III. Assay Procedure:
-
Dispense the serially diluted antifungal agents into the wells of a 96-well microtiter plate.
-
Inoculate each well with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 24-48 hours.
IV. Determination of MIC:
-
Following incubation, visually or spectrophotometrically assess the fungal growth in each well.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
Caption: Workflow for antifungal susceptibility testing by broth microdilution.
Conclusion and Future Directions
The data presented in this guide highlight the significant potential of thiazole carboxylates as a new class of antifungal agents. Their potent in vitro activity against clinically relevant fungi, coupled with a potentially novel dual mechanism of action, warrants further investigation. The ability of some derivatives to overcome resistance to existing drugs is particularly noteworthy.
Future research should focus on expanding the scope of testing to include a broader range of fungal pathogens, including resistant strains and different species of Candida and Aspergillus. In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of the most promising thiazole carboxylate candidates. The detailed experimental protocols provided here, based on internationally recognized standards, offer a robust framework for conducting these critical next steps in the drug development pipeline. The continued exploration of innovative chemical scaffolds like thiazole carboxylates is paramount in our efforts to stay ahead of the evolving challenge of antifungal resistance.
References
-
Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367. [Link]
-
Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed, 34410437. [Link]
-
Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate. [Link]
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
-
Nagel, K. M. (2024). Thiazole antifungals. Research Starters: Agriculture and Agribusiness. [Link]
-
Kartsonis, N. A., et al. (2003). Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome. Antimicrobial Agents and Chemotherapy, 47(4), 1195–1203. [Link]
-
Łączkowski, K. Z., et al. (2021). Synthesis and physico-chemical characterization of novel dicyclopropyl-thiazole compounds as non-toxic and promising antifungals. Semantic Scholar. [Link]
-
Rajam, M. V., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. SciSpace. [Link]
-
EUCAST. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
-
Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]
-
Wiederhold, N. P. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(2), 114. [Link]
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Zotchev, S. B. (2022). Summarized synthesis of ergosterol, the fungal sterol, and detailed... ResearchGate. [Link]
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National Institute of Allergy and Infectious Diseases. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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National Centre for Infections in Cancer. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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Arendrup, M. C., et al. (2012). EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). PubMed, 22563750. [Link]
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Arendrup, M. C., et al. (2025). (PDF) EUCAST breakpoints for antifungals. ResearchGate. [Link]
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Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]
-
Rodriguez-Tudela, J. L., et al. (2018). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Future Microbiology, 13(12), 1435–1448. [Link]
-
BrCAST. (2017). EUCAST – Documento Definitivo E.DEF. 7.3.1 – janeiro 2017 Método para determinação de concentração inibitória mínim. [Link]
-
Wikipedia. (n.d.). Which class of antifungal drugs primarily works by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane?. [Link]
-
Espinel-Ingroff, A. (2012). Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent?. Antimicrobial Agents and Chemotherapy, 56(12), 6053–6059. [Link]
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Gonzalez, G. M., et al. (2008). In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans. ResearchGate. [Link]
-
Al-Omar, M. A. (2018). Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies. Molecules, 23(11), 2942. [Link]
-
Koya University. (2024). New Thiazole Derivatives: Potent Antifungal against Candida albicans, with silico Docking Unveiling Key Protein Interactions. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. [Link]
-
Gordon, C. L., et al. (2007). Synergistic Activities of Three Triazoles with Caspofungin against Candida glabrata Isolates Determined by Time-Kill, Etest, and Disk Diffusion Methods. Antimicrobial Agents and Chemotherapy, 51(6), 2243–2246. [Link]
-
Parker, J. E., et al. (2014). Mechanisms of Action of Antifungal Agents. Practical Handbook of Microbiology, Fourth Edition. [Link]
-
ResearchGate. (n.d.). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. [Link]
-
J-Stage. (n.d.). Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method for Candida spp.. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
